REACTION_CXSMILES
|
[CH:1]1[C:2](Cl)=[CH:3][C:4]([N+:19]([O-])=O)=[C:5]([OH:18])[C:6]=1[C:7]1[CH:8]=[C:9](Cl)[CH:10]=[C:11]([N+:14]([O-])=O)[C:12]=1[OH:13]>O1CCCC1.C(N(CC)CC)C.[Pd]>[OH:13][C:12]1[C:11]([NH2:14])=[CH:10][CH:9]=[CH:8][C:7]=1[C:6]1[CH:1]=[CH:2][CH:3]=[C:4]([NH2:19])[C:5]=1[OH:18]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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C=1C(=CC(=C(C1C=2C=C(C=C(C2O)[N+](=O)[O-])Cl)O)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
hydrogenation is carried out to saturation over a total period of about 88 hours
|
Duration
|
88 h
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through Hyflo
|
Type
|
CUSTOM
|
Details
|
is immediately processed further without evaporation
|
Reaction Time |
40 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1N)C1=C(C(=CC=C1)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |